1-(4-Bromo-2,6-dimethoxyphenyl)ethanamine;hydrochloride
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Overview
Description
1-(4-Bromo-2,6-dimethoxyphenyl)ethanamine;hydrochloride is a chemical compound with the molecular formula C10H14BrNO2·HCl. It is a derivative of phenethylamine, characterized by the presence of a bromine atom and two methoxy groups on the phenyl ring. This compound is often used in scientific research due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 1-(4-Bromo-2,6-dimethoxyphenyl)ethanamine;hydrochloride, also known as 2C-B, is the 5-hydroxytryptamine receptor 2C (5-HT2C) . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior .
Mode of Action
2C-B acts as a partial agonist at the 5-HT2C receptor This partial activation can lead to changes in the cell’s function, depending on the level of other neurotransmitters present .
Biochemical Pathways
Its action on the 5-ht2c receptor suggests it may influence the serotonin system, which could have downstream effects on mood and perception .
Pharmacokinetics
Like many psychoactive substances, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine . Its bioavailability would be influenced by factors such as the route of administration and the individual’s metabolism .
Result of Action
The activation of the 5-HT2C receptor by 2C-B can lead to a range of effects. These may include altered mood and perception, similar to the effects of other psychedelic substances .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(4-Bromo-2,6-dimethoxyphenyl)ethanamine hydrochloride are not fully characterized. It is known to be a hallucinogen . The specific enzymes, proteins, and other biomolecules it interacts with are not yet identified.
Cellular Effects
It is known to produce dose-dependent psychoactive effects .
Molecular Mechanism
It is known to have high affinity for central serotonin receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2,6-dimethoxyphenyl)ethanamine;hydrochloride typically involves the bromination of 2,6-dimethoxyphenylacetic acid, followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of bromine or a brominating agent, a suitable solvent such as dichloromethane, and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2,6-dimethoxyphenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2,6-dimethoxyphenylethanamine.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 2,6-Dimethoxyphenylethanamine.
Substitution: Various substituted phenylethanamines depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromo-2,6-dimethoxyphenyl)ethanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: A structurally similar compound with different substitution patterns on the phenyl ring.
2,5-Dimethoxy-4-bromoamphetamine: Another related compound with a similar core structure but different functional groups.
Uniqueness
1-(4-Bromo-2,6-dimethoxyphenyl)ethanamine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
1-(4-bromo-2,6-dimethoxyphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2.ClH/c1-6(12)10-8(13-2)4-7(11)5-9(10)14-3;/h4-6H,12H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIMGAUQAVVOHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1OC)Br)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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